molecular formula C10H9NO4 B1368926 5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione CAS No. 91105-97-4

5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

Cat. No.: B1368926
CAS No.: 91105-97-4
M. Wt: 207.18 g/mol
InChI Key: SBDOXZYEPLBJEK-UHFFFAOYSA-N
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Description

5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione is a heterocyclic organic compound. Compounds of this class are known for their diverse biological activities and potential applications in medicinal chemistry. The benzoxazine ring system is a common structural motif in various natural and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-methoxy-2-nitrobenzoic acid with methylamine, followed by cyclization under acidic or basic conditions to form the benzoxazine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione
  • 1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione
  • 5-methoxy-1-methyl-2H-3,1-benzoxazine-4(1H)-one

Uniqueness

5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

CAS No.

91105-97-4

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

5-methoxy-1-methyl-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C10H9NO4/c1-11-6-4-3-5-7(14-2)8(6)9(12)15-10(11)13/h3-5H,1-2H3

InChI Key

SBDOXZYEPLBJEK-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=CC=C2)OC)C(=O)OC1=O

Canonical SMILES

CN1C2=C(C(=CC=C2)OC)C(=O)OC1=O

Origin of Product

United States

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